molecular formula C10H20N2O B8796679 N-[4-(dimethylamino)-2-methylbutan-2-yl]prop-2-enamide CAS No. 34730-67-1

N-[4-(dimethylamino)-2-methylbutan-2-yl]prop-2-enamide

Cat. No. B8796679
CAS RN: 34730-67-1
M. Wt: 184.28 g/mol
InChI Key: OCMFIRSRLNISHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)-2-methylbutan-2-yl]prop-2-enamide is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[4-(dimethylamino)-2-methylbutan-2-yl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(dimethylamino)-2-methylbutan-2-yl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

34730-67-1

Product Name

N-[4-(dimethylamino)-2-methylbutan-2-yl]prop-2-enamide

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-[4-(dimethylamino)-2-methylbutan-2-yl]prop-2-enamide

InChI

InChI=1S/C10H20N2O/c1-6-9(13)11-10(2,3)7-8-12(4)5/h6H,1,7-8H2,2-5H3,(H,11,13)

InChI Key

OCMFIRSRLNISHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN(C)C)NC(=O)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A resin flask is cooled to 0° C. and 450 grams (8.5 moles) of acrylonitrile, 1020 grams (10 moles) of sulfuric acid and 37 grams of water are added. To this mixture are then added 475 grams (4.2 moles) of the 1-dimethylamino-3-methyl-2-butene prepared as described above, and 8.5 grams of 2,6-di-t-butyl-p-cresol. The mixture is stirred at 68° C. for about 1 hour and is then neutralized with about 30% sodium hydroxide. The organic layer is separated, diluted with 2050 ml. of methanol and neutralized with ammonia. An additional 1000 ml. of methanol is added and the solution is filtered. The methanol is stripped from the filtrate and the residue is distilled. There is obtained 400 grams (64.5% of the theoretical amount) of the desired N-(1,1-dimethyl-3-dimethylaminopropyl)acrylamide boiling at 75°-92° C./0.25-0.9 mm. The nitrogen analysis is 15.4%, as compared with a theoretical value of 15.2%.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
1020 g
Type
reactant
Reaction Step One
Name
Quantity
37 g
Type
solvent
Reaction Step One
Quantity
475 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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